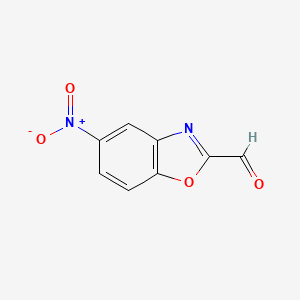
5-Nitro-1,3-benzoxazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1,3-benzoxazole-2-carbaldehyde is an organic compound with the molecular formula C8H4N2O4 and a molecular weight of 192.13 g/mol . It is a derivative of benzoxazole, characterized by the presence of a nitro group at the 5-position and an aldehyde group at the 2-position of the benzoxazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class of compounds to which 5-nitro-1,3-benzoxazole-2-carbaldehyde belongs, are known to target various enzymes or proteins such as dna topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc, that are involved in the pathway of disease formation and proliferation .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to changes in the normal functioning of these targets, thereby exerting their therapeutic effects .
Biochemical Pathways
Benzoxazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Result of Action
Benzoxazole derivatives are known to have a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been shown to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Cellular Effects
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Molecular Mechanism
Benzoxazole derivatives have been shown to interact efficiently with biological targets . For instance, some benzoxazole derivatives showed inhibitory effects against DNA topoisomerases I and IIα .
Temporal Effects in Laboratory Settings
It is known that the compound is stored at 4 degrees Celsius and has a purity of 95% .
Metabolic Pathways
Benzoxazole derivatives have been shown to exhibit a wide range of pharmacological activities, suggesting they may interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3-benzoxazole-2-carbaldehyde typically involves the nitration of 1,3-benzoxazole followed by formylation. One common method includes the nitration of 1,3-benzoxazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1,3-benzoxazole is then subjected to formylation using a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,3-benzoxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 5-Nitro-1,3-benzoxazole-2-carboxylic acid.
Reduction: 5-Amino-1,3-benzoxazole-2-carbaldehyde.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1,3-benzoxazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1,2-benzisoxazole: Similar structure but with an isoxazole ring instead of a benzoxazole ring.
5-Nitro-2-benzoxazolinone: Contains a benzoxazolinone ring with a nitro group at the 5-position.
5-Nitro-1,3-benzothiazole-2-carbaldehyde: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.
Uniqueness
5-Nitro-1,3-benzoxazole-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the benzoxazole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-nitro-1,3-benzoxazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-4-8-9-6-3-5(10(12)13)1-2-7(6)14-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCAUYTYJXOCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)
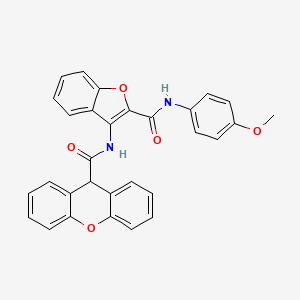
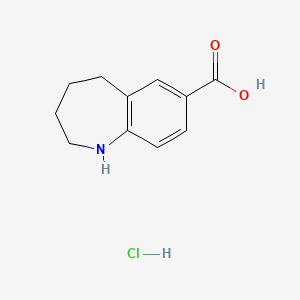

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494642.png)
![2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2494643.png)
![N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2494644.png)
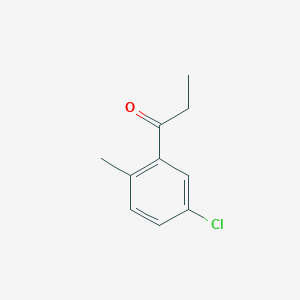
![2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine](/img/structure/B2494649.png)
![Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2494651.png)
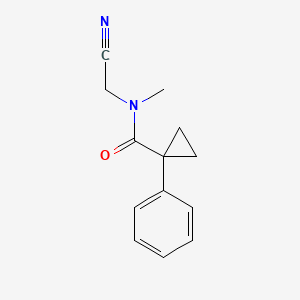
![7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494654.png)
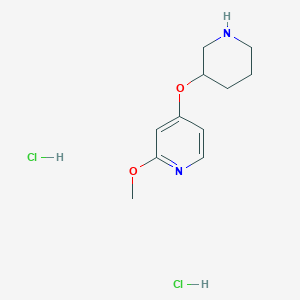
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2494658.png)
